FH535
Overview
Description
FH535 is a synthetic small-molecule inhibitor that targets the Wnt/β-catenin and peroxisome proliferator-activated receptor (PPAR) signaling pathways. It has shown significant potential in cancer research due to its ability to inhibit tumor growth and metastasis .
Mechanism of Action
Target of Action
This compound, also known as “beta-Catenin/Tcf Inhibitor, this compound” or “2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide”, primarily targets the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival . This compound is also a dual inhibitor of peroxisome proliferator-activated receptors (PPAR) γ and δ .
Mode of Action
The action of this compound is achieved by interfering with the nuclear translocation of β-catenin in the canonical Wnt signaling pathway . This impedes β-catenin’s entry into the cell nucleus and subsequent binding with transcription factors, ultimately resulting in the reduction of downstream target gene expression . This compound also inhibits the aggregation of GRIP1 and β-catenin .
Biochemical Pathways
This compound disrupts the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various types of cancers . By inhibiting this pathway, this compound suppresses the expression of β-catenin target genes such as LEF1, CCND1, and cMYC . This leads to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
It has been shown to be effective in in vitro studies and in mouse xenograft models , suggesting that it has sufficient bioavailability to exert its effects in these contexts.
Result of Action
This compound has been shown to have anti-proliferative effects on various cancer cell lines . It inhibits cell viability, decreases colony-forming ability, and increases the number of dead cells . In combination with other drugs, such as sorafenib, it promotes a synergistic inhibition of hepatocellular carcinoma (HCC) and liver cancer stem cell proliferation . This is mediated in part by the simultaneous disruption of mitochondrial respiration and glycolysis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the context of hepatocellular carcinoma, the combination of this compound with other drugs can enhance its anti-cancer effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FH535 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
FH535 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents to the molecule, affecting its inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have different levels of activity and specificity towards the Wnt/β-catenin and PPAR pathways .
Scientific Research Applications
FH535 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt/β-catenin and PPAR signaling pathways.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Wnt/β-catenin and PPAR pathways
Comparison with Similar Compounds
Similar Compounds
GW9662: A known PPARγ antagonist with structural similarity to FH535.
XAV939: Another Wnt/β-catenin pathway inhibitor with different molecular targets.
IWP2: Inhibits the Wnt pathway by targeting Porcupine, an enzyme involved in Wnt ligand secretion.
Uniqueness of this compound
This compound is unique due to its dual inhibition of both the Wnt/β-catenin and PPAR pathways. This dual targeting provides a broader range of anti-tumor activities compared to compounds that inhibit only one pathway. Additionally, this compound has shown effectiveness in various cancer models, making it a valuable tool in cancer research .
Properties
IUPAC Name |
2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUEXXEQGQWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392716 | |
Record name | FH535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108409-83-2 | |
Record name | FH535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of FH535?
A1: this compound primarily targets the Wnt/β-catenin signaling pathway. [, , ]
Q2: How does this compound interact with the Wnt/β-catenin signaling pathway?
A2: this compound disrupts the Wnt/β-catenin signaling pathway by inhibiting β-catenin/Tcf-mediated transcriptional activity. [] The exact mechanism is still under investigation, but studies suggest it might act through:* Inhibition of β-catenin/TCF complex formation: this compound may prevent β-catenin from binding to TCF transcription factors, thus inhibiting the transcription of Wnt target genes. []* Promotion of β-catenin degradation: Studies suggest this compound may enhance β-catenin phosphorylation and degradation, leading to reduced levels of active β-catenin in the nucleus. []* Modulation of Tankyrase activity: Research indicates that this compound might inhibit Tankyrase enzymes, which play a role in regulating β-catenin levels. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H9Cl2N3O4S, and its molecular weight is 386.22 g/mol.
Q4: How do structural modifications of this compound affect its activity?
A4: Studies investigating the structure-activity relationship of this compound and its analogs have shown that:
- Sulfonamide moiety is crucial: Modifications to the sulfonamide group significantly affect activity, suggesting its importance for target binding. []
- N-methylation abolishes activity: The N-methylated analog of this compound (this compound-M) loses its ability to inhibit both Wnt signaling and act as a mitochondrial uncoupler, highlighting the importance of the specific chemical structure for its biological activity. []
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